2-methyl-4-(2-methyltetrazol-5-yl)but-3-yn-2-ol
Overview
Description
2-methyl-4-(2-methyltetrazol-5-yl)but-3-yn-2-ol is an organic compound that features both an alkynyl alcohol and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The addition of acetylene to acetone can be promoted using either a base (Favorskii reaction) or Lewis acid catalysts . The tetrazole ring is then introduced through a cycloaddition reaction involving a nitrile and an azide .
Industrial Production Methods
On an industrial scale, the production of 2-methyl-4-(2-methyltetrazol-5-yl)but-3-yn-2-ol involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(2-methyltetrazol-5-yl)but-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, carboxylic acids, alkenes, alkanes, and substituted alcohols.
Scientific Research Applications
2-methyl-4-(2-methyltetrazol-5-yl)but-3-yn-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-methyl-4-(2-methyltetrazol-5-yl)but-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The tetrazole ring can act as a ligand, coordinating with metal ions, while the alkynyl alcohol moiety can participate in various chemical reactions. These interactions can modulate biological pathways and lead to specific effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(2-pyridyl)but-3-yn-2-ol: Similar structure but with a pyridine ring instead of a tetrazole ring.
2-methyl-4-(4-nitrophenyl)-3-butyn-2-ol: Contains a nitrophenyl group instead of a tetrazole ring.
1-methyl-5-aminotetrazole: A tetrazole derivative with an amino group.
Uniqueness
2-methyl-4-(2-methyltetrazol-5-yl)but-3-yn-2-ol is unique due to the presence of both an alkynyl alcohol and a tetrazole ring, which imparts distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-methyl-4-(2-methyltetrazol-5-yl)but-3-yn-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-7(2,12)5-4-6-8-10-11(3)9-6/h12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZSMLYDORBKIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=NN(N=N1)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.